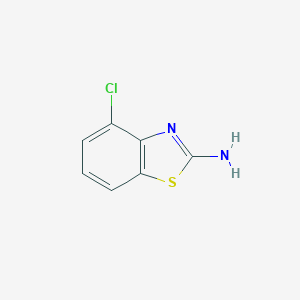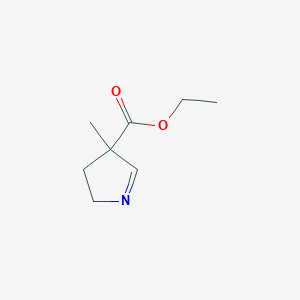
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate, also known as EMP, is a chemical compound that has been widely used in scientific research. This compound is a pyrrole derivative and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is not well understood. However, it is believed that Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate acts as a nucleophile and reacts with various electrophilic compounds to form covalent adducts. This reaction may lead to the inhibition of various enzymes and proteins, which could explain the biological activity of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activity. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and cyclooxygenase, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in lab experiments include its high yield and purity, as well as its versatility in the synthesis of various organic compounds. However, the limitations of using Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate. One direction is to gain a better understanding of its mechanism of action and its interaction with various biomolecules. Another direction is to explore the potential use of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate with improved biological activity and reduced toxicity could be an interesting avenue for future research.
Conclusion:
In conclusion, Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is a chemical compound that has been widely used in scientific research. Its synthesis method has been optimized to provide a reliable and efficient process. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, and has been used in the synthesis of various organic compounds. However, its potential toxicity and the lack of understanding of its mechanism of action are limitations that need to be addressed. Future research directions include gaining a better understanding of its mechanism of action and exploring its potential use in drug development.
Métodos De Síntesis
The synthesis of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate is a multi-step process that involves the reaction of 4-methyl-2,3-dihydropyrrole with ethyl chloroformate. The resulting compound is then hydrolyzed to obtain Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate in high yield and purity. This synthesis method has been widely used in the preparation of Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate and has been optimized to provide a reliable and efficient process.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the preparation of pyrrole-based natural products, such as alkaloids and terpenes. Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate has also been used in the synthesis of various pharmaceuticals, including antitumor agents, anti-inflammatory drugs, and antimicrobial agents.
Propiedades
Número CAS |
148028-68-6 |
|---|---|
Nombre del producto |
Ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2,3-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-11-7(10)8(2)4-5-9-6-8/h6H,3-5H2,1-2H3 |
Clave InChI |
LBFQSQJSXHTBCK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN=C1)C |
SMILES canónico |
CCOC(=O)C1(CCN=C1)C |
Sinónimos |
2H-Pyrrole-4-carboxylicacid,3,4-dihydro-4-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
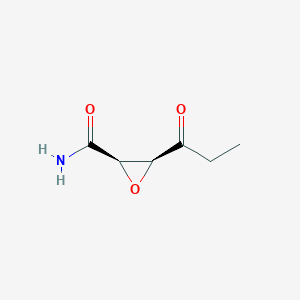


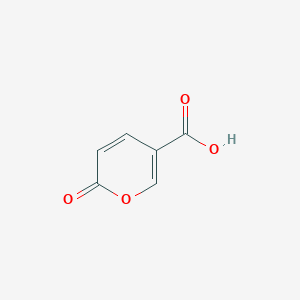
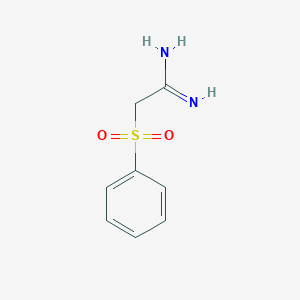
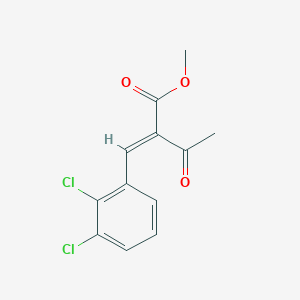
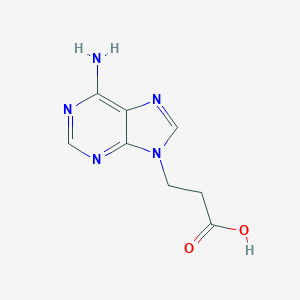
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)
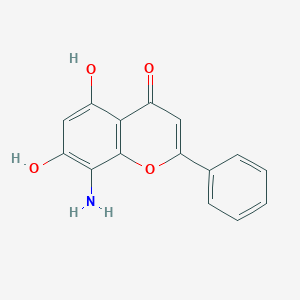

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
